molecular formula C28H23BrN2O3 B3894660 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B3894660
M. Wt: 515.4 g/mol
InChI Key: NVRFTWABLYZVBA-NDZAJKAJSA-N
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Description

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a bromophenyl group, and a hydrazide moiety, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups can facilitate binding to hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds with active site residues . This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of both the benzyloxy and bromophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. The combination of these functional groups with the hydrazide moiety provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN2O3/c29-25-16-17-26(34-20-21-10-4-1-5-11-21)22(18-25)19-30-31-27(32)28(33,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,33H,20H2,(H,31,32)/b30-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFTWABLYZVBA-NDZAJKAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
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N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

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